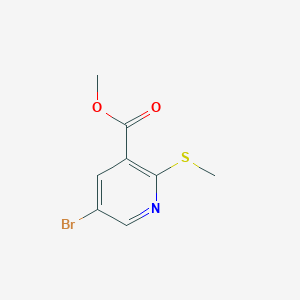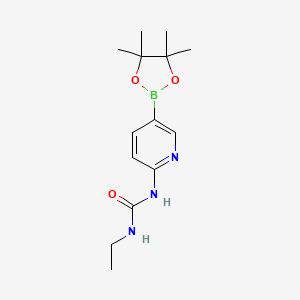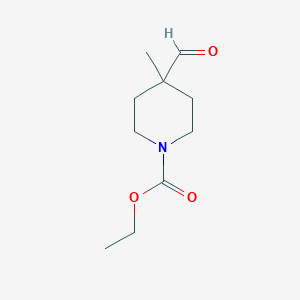
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate
Übersicht
Beschreibung
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 . It is primarily used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 4-formyl-4-methylpiperidine-1-carboxylate consists of a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is substituted at the 4-position with a formyl group (CHO) and a methyl group (CH3). Additionally, a carboxylate ester group (CO2C2H5) is attached to the nitrogen atom .Physical And Chemical Properties Analysis
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate is a liquid at room temperature . The compound is stored at temperatures below -10°C to maintain its stability .Wissenschaftliche Forschungsanwendungen
Photochemical Properties and Applications
Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, a related compound, exhibits photochromism upon irradiation with 366-nm light in the solid state at room temperature, suggesting potential applications in photochemical switches or storage devices. This reversible coloration is attributed to a photochemical intramolecular hydrogen abstraction, highlighting the compound's utility in materials science for developing photoresponsive materials (Yokoyama et al., 2004).
Synthetic Methodology Improvements
The synthesis of ethyl(2R,4R)-4-methylpiperidine-2-carboxylate, closely related to the requested compound, has been optimized to improve overall yield from 17.0% to 47.6%, indicating advancements in synthetic methodologies for reducing production costs of such compounds. This optimization is crucial for the efficient production of pharmaceutical intermediates and could be applied to the synthesis of ethyl 4-formyl-4-methylpiperidine-1-carboxylate (Z. Can, 2012).
Catalysis and Organic Synthesis
Ethyl 2-methyl-2,3-butadienoate, functioning as a 1,4-dipole synthon, undergoes [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst to form highly functionalized tetrahydropyridines. This process, employing ethyl 2-(substituted-methyl)-2,3-butadienoates, showcases the compound's role in facilitating complex organic reactions, potentially extendable to ethyl 4-formyl-4-methylpiperidine-1-carboxylate for the synthesis of diverse organic frameworks (Xue-Feng Zhu et al., 2003).
Heterocyclic Chemistry
A novel approach for the selective synthesis of ethyl 1-aryl-5-formyl-1H-1,2,3-triazole-4-carboxylates and 1-aryl-1,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazin-4-ones has been developed. This method could inform the synthesis and functionalization of ethyl 4-formyl-4-methylpiperidine-1-carboxylate, given its structural similarity and potential reactivity in forming heterocyclic compounds of interest in medicinal chemistry (N. Pokhodylo et al., 2018).
Safety And Hazards
Zukünftige Richtungen
The future directions of research on Ethyl 4-formyl-4-methylpiperidine-1-carboxylate and similar compounds could involve further exploration of their potential therapeutic applications, particularly in the field of oncology . Additionally, more detailed studies on their synthesis, chemical reactions, and physical and chemical properties could contribute to a better understanding of these compounds and their potential uses.
Eigenschaften
IUPAC Name |
ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-3-14-9(13)11-6-4-10(2,8-12)5-7-11/h8H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJGRMNQJIINDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-formyl-4-methylpiperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


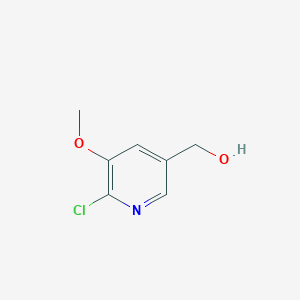
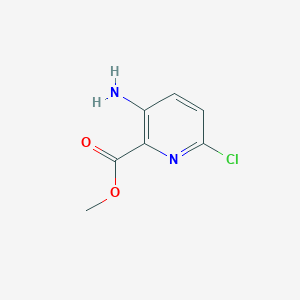
![Methyl 3-oxo-3,4-dihydro-2H-benzo[B][1,4]oxazine-5-carboxylate](/img/structure/B1428660.png)
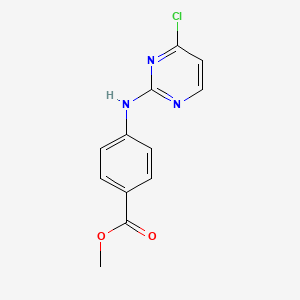
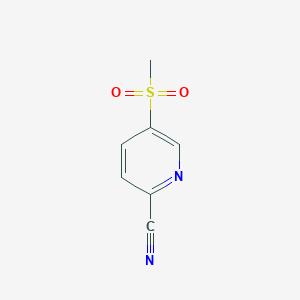
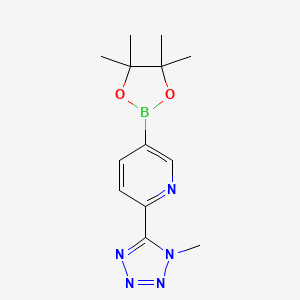
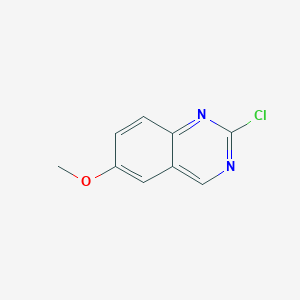
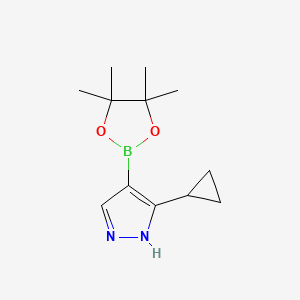
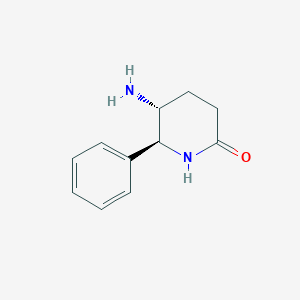

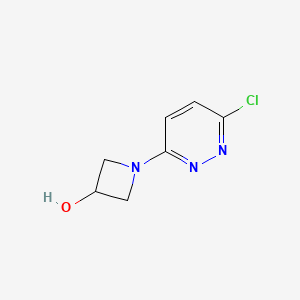
![methyl 4-fluoro-1-methyl-5-(phenylamino)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1428671.png)
